REACTION_SMILES
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[CH2:1]([SiH:2]([CH2:3][CH3:4])[CH2:5][CH3:6])[CH3:7].[CH2:8]([CH3:9])[O:10][C:11](=[O:12])[c:13]1[nH:14][c:15]([C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[cH:16][cH:17]1.[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[CH2:8]([CH3:9])[O:10][C:11](=[O:12])[c:13]1[nH:14][c:15]([CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(C(=O)c2ccccc2)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(Cc2ccccc2)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |